molecular formula C25H24F3N3O3 B2367081 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021249-00-2

5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No.: B2367081
CAS No.: 1021249-00-2
M. Wt: 471.48
InChI Key: NZWOCKVQBBEHEH-UHFFFAOYSA-N
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Description

The compound 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one features a pyridinone core substituted with a benzyloxy group at position 5, a methyl group at position 1, and a piperazine-carbonyl moiety at position 2. The piperazine ring is further functionalized with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-methyl-5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O3/c1-29-16-23(34-17-18-6-3-2-4-7-18)22(32)15-21(29)24(33)31-12-10-30(11-13-31)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-16H,10-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWOCKVQBBEHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into three key fragments (Fig. 1):

  • Pyridinone core : 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.
  • Benzyloxy group : Introduced at position 5 via nucleophilic substitution.
  • Piperazine-1-carbonyl-(3-(trifluoromethyl)phenyl) : Synthesized via amide coupling between a functionalized piperazine and the pyridinone core.

Stepwise Synthesis

Synthesis of the Pyridinone Core

The pyridinone scaffold is typically constructed via cyclocondensation or multicomponent reactions. A modified approach from PMC8068361 involves:

  • Azo coupling : Diazotized 2-fluoropyridin-4-amine reacts with ethyl 4-chloro-3-oxobutanoate to form intermediate (E)-4-chloro-2-(2-(2-fluoropyridin-4-yl)hydrazinylidene)-3-oxobutanoate .
  • Cyclization : Using potassium tert-butoxide in THF at 60°C yields ethyl 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate.

Key data :

Step Conditions Yield Reference
Azo coupling CHCl₃, HCl, reflux 78%
Cyclization KOtBu, THF, 60°C 85%

Introduction of the Benzyloxy Group

The 5-position is functionalized via Mitsunobu or nucleophilic aromatic substitution (SNAr). From EP2937341A1:

  • Deprotonation : Treat the pyridinone with NaH in DMF at 0°C.
  • Benzylation : Add benzyl bromide dropwise, stirring at RT for 4 h.

Optimization :

  • Solvent : DMF > THF (higher polarity improves reactivity).
  • Base : NaH > K₂CO₃ (avoids hydrolysis of the ester group).

Piperazine-1-carbonyl Moiety Synthesis

The piperazine fragment is prepared via two routes:

Route A: Trifluoromethylation of Piperidine (CN102603611B)
  • Starting material : 4-Piperidinecarboxylic acid reacts with SF₄/HF in CHCl₃ at 85°C to yield 4-(trifluoromethyl)piperidine.
  • Coupling : React with 3-bromophenylboronic acid via Suzuki-Miyaura coupling (PdCl₂(dppf), K₂CO₃, dioxane).

Data :

Step Conditions Yield Purity
Trifluoromethylation SF₄, HF, 85°C 74% 95%
Suzuki coupling PdCl₂(dppf), 100°C 68% 98%
Route B: Direct Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine
  • Nucleophilic aromatic substitution : 1-Boc-piperazine reacts with 1-bromo-3-(trifluoromethyl)benzene using CuI/L-proline in DMSO at 110°C.
  • Boc deprotection : TFA in DCM yields the free piperazine.

Amide Coupling to Pyridinone Core

The final step involves coupling the piperazine derivative to the pyridinone’s carboxylic acid. From PMC9462319:

  • Activation : Use HCTU/HOBt/DIPEA in DMF to form the active ester.
  • Coupling : React with 4-(3-(trifluoromethyl)phenyl)piperazine at RT for 12 h.

Comparative yields :

Coupling Agent Solvent Yield
HCTU/HOBt DMF 82%
EDC/HCl CH₂Cl₂ 65%

Alternative Synthetic Strategies

One-Pot Multicomponent Assembly

A streamlined approach inspired by WO2021074138A1 combines:

  • Pyridinone formation : Ethyl 3-amino-4-methylbenzoate + 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
  • Simultaneous functionalization : Introduce benzyloxy and piperazine groups in situ using T3P.

Advantages : Reduces purification steps; overall yield improves to 70%.

Solid-Phase Synthesis

Challenges and Optimization

Regioselectivity in Pyridinone Functionalization

  • Benzyloxy placement : Steric hindrance at C5 requires careful base selection (NaH > LDA).
  • Methylation at N1 : Use Mel/K₂CO₃ in acetone to avoid over-alkylation.

Trifluoromethyl Group Stability

  • SF₄ handling : Corrosive byproducts (HF) necessitate stainless steel reactors.
  • Alternative reagents : CF₃Cu (from HCF₃/KHMDS) offers safer trifluoromethylation at −40°C.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

  • Reduction: : Selective reduction of the carbonyl group to yield alcohols.

  • Substitution: : Nucleophilic aromatic substitution at the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).

  • Reducing Agents: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminum hydride).

  • Substituting Agents: : Organolithium reagents, Grignard reagents.

Major Products Formed

  • Oxidation: : Benzaldehyde derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted aromatic compounds with modified electronic properties.

Scientific Research Applications

  • Chemistry: : As a synthetic intermediate for more complex molecules.

  • Biology: : Potential use as a biochemical probe due to its unique structure.

  • Medicine: : Investigation into its possible role as a pharmacological agent, given its structural similarities to known bioactive molecules.

  • Industry: : Usage in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyridin-4(1H)-one core and piperazine moiety are crucial for binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with other piperazine-containing derivatives. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Pyridin-4(1H)-one 5-(Benzyloxy), 1-methyl, 2-(piperazine-1-carbonyl) Piperazine, CF₃, benzyloxy N/A
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Butan-1-one Piperazine linked to 4-(trifluoromethyl)phenyl, 4-(1H-pyrazol-4-yl) Piperazine, CF₃, pyrazole
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one Pyrazolo-pyridinone 7-(Piperazine-carbonyl), 5-ethyl, 2-phenyl Piperazine, fluorophenyl, pyrazole
4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42) Butan-1-one Piperazine linked to 5-(trifluoromethyl)pyridin-2-yl, 4-(thiophen-3-yl) Piperazine, CF₃, thiophene

Key Observations :

  • Core Scaffold: The target compound’s pyridinone core contrasts with pyrazolo-pyridinones (e.g., ) or butanone scaffolds (e.g., ), which may alter hydrogen-bonding or π-π stacking interactions.
  • Substituents : The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller groups like ethyl or thiophene in analogs .

Insights :

  • The target compound’s benzyloxy group may require protective group strategies during synthesis, unlike analogs with simpler substituents.
  • High yields (>90%) in analogs suggest robust coupling methodologies, which could be applicable to the target compound.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Reference
Target Compound ~495.5 ~3.8 (High) Low (due to benzyloxy) N/A
Compound 3d 384 (GC-MS) Not reported Moderate (polar pyrazole)
MK42 ~385.4 ~2.5 Moderate (thiophene)

Analysis :

  • The trifluoromethyl group enhances metabolic stability across all compounds .

Biological Activity

5-(Benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is C24H25F3N2O2, with a molecular weight of 426.47 g/mol. The compound features a benzyloxy group, a methyl group, and a trifluoromethyl-substituted phenyl ring, contributing to its unique chemical properties.

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Glycine Transporters : It has been identified as a potential inhibitor of GlyT1, which is significant in the modulation of glycine levels in the central nervous system (CNS). This inhibition could have implications for treating disorders such as schizophrenia and anxiety .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against various viruses by enhancing the activity of defense enzymes in host cells. This mechanism involves the activation of systemic acquired resistance pathways in plants, indicating its potential as a plant activator against viral infections .

Antiviral Efficacy

A study evaluated the antiviral activity of similar compounds, showing that modifications to the piperazine structure enhanced efficacy against RNA viruses. Compounds with trifluoromethyl substitutions demonstrated significant antiviral activity at concentrations ranging from 10 to 100 μg/mL .

Neuroprotective Effects

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to its ability to modulate glutamate transporters, thereby preventing excitotoxicity associated with neurodegenerative diseases .

Case Study 1: GlyT1 Inhibition

A recent study highlighted the structure-activity relationship (SAR) of similar piperazine derivatives. Compounds with specific substitutions showed enhanced GlyT1 inhibition, leading to improved cognitive function in animal models of schizophrenia. The EC50 values for these compounds ranged from 0.6 nM to 924 nM, indicating potent activity .

Case Study 2: Antiviral Applications

Another investigation focused on the antiviral properties of related trifluoromethylpyridine derivatives. These compounds were effective against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some exhibiting protective effects by inducing superoxide dismutase (SOD) and polyphenol oxidase (PPO) activities in treated plants .

Comparative Data Table

Compound NameActivity TypeEC50 Value (µM)Mechanism of Action
Compound AGlyT1 Inhibition0.6Modulation of glycine levels
Compound BAntiviral10–100Induction of defense enzymes
Compound CNeuroprotection0.02Inhibition of excitotoxicity

Q & A

Q. Table 1: Impact of Structural Modifications on Bioactivity

ModificationBioactivity ChangeReference
Aldehyde → Carboxylic AcidReduced cytotoxicity (-40%)
Pyridine → PyrimidineLoss of PARP-1 affinity
Trifluoromethyl → MethylImproved metabolic stability

Addressing Data Contradictions

Q: How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models? A:

Pharmacokinetic Profiling : Measure plasma half-life and bioavailability (e.g., oral vs. intravenous administration) .

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Dose-Response Correlation : Compare IC₅₀ values (in vitro) with effective doses in xenograft models (e.g., SW620 colorectal cancer) .
Example : A compound with in vitro IC₅₀ = 1 μM may require 10 mg/kg dosing in vivo due to protein binding .

Enzyme Selectivity Profiling

Q: How to evaluate selectivity against off-target enzymes? A:

  • Panel Screening : Test against kinases, phosphatases, and GPCRs to identify cross-reactivity .
  • Crystallographic Studies : Resolve co-crystal structures (e.g., PARP-1 vs. PARP-2 binding pockets) to guide modifications .
  • Computational Models : Generate pharmacophore maps to prioritize derivatives with minimized off-target interactions .

Metabolic Stability Assessment

Q: What methodologies are used to predict metabolic stability? A:

In Vitro Models :

  • Liver Microsomes : Incubate with NADPH to measure clearance rates (e.g., t₁/₂ = 30 min) .
  • CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism .

In Silico Tools :

  • ADMET Predictors : Use QikProp or SwissADME to estimate permeability and P-glycoprotein efflux .

Advanced Purification Techniques

Q: What chromatographic methods are effective for isolating high-purity product? A:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 70:30 → 50:50) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >95% purity .
    Critical Note : Monitor for residual DMF or POCl₃ via ³¹P NMR .

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